N-(1-adamantylmethyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXOTENDXREYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368459 | |
| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81099-48-1 | |
| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for N 1 Adamantylmethyl 2 Chloroacetamide and Its Analogues
Classical Synthetic Pathways to N-(1-adamantylmethyl)-2-chloroacetamide
Traditional methods for the synthesis of this compound and its analogues primarily rely on direct chloroacetylation of the corresponding amine or the versatile Ritter reaction to form the amide bond.
Chloroacetylation Reactions in Adamantane (B196018) Chemistry
Chloroacetylation is a direct and widely used method for the synthesis of α-chloroacetamides. In the context of adamantane chemistry, this reaction involves the acylation of an adamantane-containing amine with chloroacetyl chloride or a related acylating agent. The synthesis of the target compound, this compound, is achieved through the reaction of 1-(aminomethyl)adamantane with chloroacetyl chloride.
This method is analogous to the synthesis of similar adamantane derivatives. For instance, the closely related compound, N-(Adamantan-1-yl)-2-chloroacetamide, is synthesized from amantadine (B194251) hydrochloride and chloroacetyl chloride. nih.govresearchgate.net In a typical procedure, the amine starting material is dissolved in a suitable solvent, such as dichloromethane, and treated with chloroacetyl chloride. nih.govresearchgate.net The reaction often proceeds under mild conditions, including room temperature or gentle reflux, and can achieve high yields, often exceeding 90%. researchgate.net The formation of a stable amide bond is the primary driving force for this reaction. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |
| 1-(Aminomethyl)adamantane | Chloroacetyl Chloride | Dichloromethane | Room Temperature, 3 hours | >92% | researchgate.net |
| Amantadine HCl | Chloroacetyl Chloride | Dichloromethane | Gentle reflux, 2 hours | 89% | nih.govresearchgate.net |
Applications of Ritter Reactions in Adamantane-based Amide Synthesis
The Ritter reaction provides an alternative and powerful pathway for the synthesis of N-substituted amides, including those with the bulky adamantane scaffold. researchgate.net This reaction typically involves the reaction of a nitrile with a substrate that can generate a stable carbocation, such as a tertiary alcohol or halide, in the presence of a strong acid. researchgate.net
For the synthesis of this compound, the precursor would be 1-adamantylmethanol. In a strong acid medium, such as concentrated sulfuric acid, 1-adamantylmethanol generates the 1-adamantylmethyl cation. This cation is then trapped by the nitrogen atom of chloroacetonitrile (B46850). Subsequent hydrolysis of the intermediate nitrilium ion yields the final amide product.
Research on the Ritter reaction of 1-hydroxymethyladamantane with acetonitrile (B52724) has demonstrated the feasibility of this approach, successfully producing N-1-adamantylmethyl acetamide (B32628). capes.gov.br This confirms that the 1-adamantylmethyl carbocation is accessible and reacts efficiently with nitriles, making the use of chloroacetonitrile a logical extension for the synthesis of the target compound. Various reagents and conditions have been utilized for Ritter reactions involving adamantane derivatives, highlighting the versatility of this method. researchgate.net
Novel Approaches and Sustainable Synthesis Research
Recent research has focused on developing more efficient, sustainable, and varied synthetic routes to functionalized adamantane derivatives, including the exploration of different precursors and multi-step synthetic strategies.
Exploitation of Adamantyl Nitrates as Precursors
Adamantyl nitrates have emerged as effective precursors for the formation of adamantyl amides under acidic conditions. researchgate.net The synthesis of N-adamantylated amides has been successfully demonstrated using 1-adamantyl nitrate (B79036) in a sulfuric acid medium. researchgate.net This methodology could be adapted for the synthesis of this compound by using 1-(nitratomethyl)adamantane as the starting material. The reaction mechanism is believed to proceed through the acid-catalyzed formation of the 1-adamantylmethyl cation, which subsequently undergoes a Ritter-type reaction with chloroacetonitrile. This approach offers an alternative to using alcohols or halides as carbocation precursors.
Development of Multi-step and Low-step Synthesis Procedures for Functionalized Adamantane Derivatives
The synthesis of this compound can be conceptualized within a broader framework of multi-step syntheses starting from adamantane itself. Such a procedure would involve the sequential functionalization of the adamantane core. A possible synthetic sequence is outlined below:
Halogenation: Adamantane is first functionalized at a bridgehead position, typically through bromination, to yield 1-bromoadamantane.
Functional Group Interconversion: The bromo group can be converted to a hydroxymethyl group (–CH₂OH) or a carboxyl group (–COOH), which is then reduced.
Amination: The hydroxymethyl group can be converted to an aminomethyl group (–CH₂NH₂) via methods like the Mitsunobu reaction or by converting the alcohol to a leaving group followed by substitution with an amine equivalent.
Chloroacetylation: The final step is the chloroacetylation of 1-(aminomethyl)adamantane as described in section 2.1.1.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the use of excess reagents.
For the chloroacetylation pathway , key parameters to optimize include the choice of solvent, reaction temperature, and reaction time. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve the reactants. nih.govresearchgate.net While some reactions proceed efficiently at room temperature, gentle reflux can be employed to ensure complete conversion, as demonstrated in the synthesis of the N-(Adamantan-1-yl) analogue which yielded 89% after 2 hours. nih.govresearchgate.net For the N-(1-adamantylmethyl) derivative, milder conditions such as room temperature for 3 hours have been reported to provide yields greater than 92%. researchgate.net The use of a slight excess of the acylating agent can also drive the reaction to completion, but this must be balanced with the need for straightforward purification.
In the case of the Ritter reaction , the choice and concentration of the acid catalyst are critical. Concentrated sulfuric acid is commonly used, but other strong acids can also be employed. capes.gov.br The reaction temperature and time must be carefully controlled to prevent side reactions or degradation of the product. The relative yields of different amide products can be influenced by these conditions, necessitating careful analysis to determine the optimal parameters for the desired product. capes.gov.br The efficient cleavage of the chloroacetyl group, if used as part of a longer synthesis for primary amines, has also been subject to optimization studies. researchgate.net
| Synthesis Method | Key Parameters for Optimization | Typical Conditions | Reported Yields | Reference |
| Chloroacetylation | Temperature, Reaction Time, Solvent | Room temperature to gentle reflux; 2-3 hours; Dichloromethane | 89% - >92% | nih.govresearchgate.netresearchgate.net |
| Ritter Reaction | Acid Catalyst, Temperature, Substrate Concentration | Concentrated H₂SO₄; Controlled temperature | Condition-dependent | capes.gov.br |
Synthetic Utility of this compound as an Intermediate for Diverse Chemical Scaffolds
This compound is a valuable synthetic intermediate, primarily due to the reactivity of its chloroacetamide group. nih.govresearchgate.net The presence of the bulky adamantane moiety also imparts unique physicochemical properties to the resulting molecules. nih.gov This combination of reactivity and structural characteristics makes it a versatile building block for the creation of a wide range of chemical structures. researchgate.net
The key to its synthetic utility lies in the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net This allows for the facile introduction of various nucleophiles, including those containing nitrogen, oxygen, and sulfur atoms, leading to the formation of diverse molecular scaffolds. researchgate.netresearchgate.net
Research has demonstrated the role of this compound as a precursor in the synthesis of compounds with potential biological applications. nih.govresearchgate.net For instance, it has been utilized in the development of potential anti-tuberculosis agents. nih.govresearchgate.net The adamantane group is a known pharmacophore that can influence the lipophilicity and binding characteristics of a molecule, potentially enhancing its therapeutic efficacy. biosynth.com
The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu), as depicted below:
General Reaction Scheme:
This straightforward reaction pathway allows for the generation of libraries of compounds by varying the nucleophilic reagent. This approach is instrumental in medicinal chemistry for exploring structure-activity relationships.
Below is a table summarizing some examples of chemical scaffolds synthesized from this compound and the types of nucleophiles used.
| Nucleophile | Resulting Scaffold Type | Potential Application / Significance |
|---|---|---|
| Amines (e.g., piperidine, morpholine) | N-substituted glycinamides | Building blocks for peptidomimetics and other biologically active molecules. |
| Thiols (e.g., thiophenol) | Thioether derivatives | Investigated for various pharmacological activities. |
| Azides (e.g., sodium azide) | Azidoacetamide derivatives | Precursors for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry. |
| Carboxylates (e.g., sodium acetate) | Ester derivatives | Can be used to modify solubility and other physicochemical properties. |
The research in this area highlights the compound's role as a versatile platform for chemical diversification. The adamantyl moiety provides a rigid, lipophilic core that can be systematically functionalized via the reactive chloroacetamide handle, enabling the exploration of a broad chemical space for various applications, including drug discovery and materials science. mdpi.com
Advanced Structural Characterization and Stereochemical Investigations of N 1 Adamantylmethyl 2 Chloroacetamide
Crystallographic Analysis and Solid-State Structure Determination
The three-dimensional structure of N-(1-adamantylmethyl)-2-chloroacetamide in the solid state has been elucidated through single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the orthorhombic space group Pbca. researchgate.netnih.gov The crystal structure determination reveals a single molecule in the asymmetric unit. Detailed crystallographic data are presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈ClNO |
| Formula Weight | 227.72 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.3656 (2) |
| b (Å) | 13.7515 (3) |
| c (Å) | 18.7917 (4) |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | 2420.20 (9) |
| Z | 8 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.250 |
Data sourced from references nih.govresearchgate.netnih.gov.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound is dominated by a significant intermolecular hydrogen bonding network. nih.gov Specifically, a classical N—H⋯O hydrogen bond exists between the amide hydrogen (H1) of one molecule and the carbonyl oxygen (O1) of an adjacent molecule. nih.govresearchgate.net This interaction links the molecules into infinite one-dimensional chains that propagate along the a-axis direction of the crystal lattice. nih.govnih.gov The geometry of this hydrogen bond is detailed in Table 2. This ordered arrangement is a key factor in the stability of the crystal structure.
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1···O1ⁱ | 0.88 | 1.97 | 2.8301 (12) | 165 |
Symmetry code: (i) x-1/2, -y+1/2, -z+1. Data sourced from reference nih.gov.
Analysis of Bond Lengths and Angles in the Adamantane (B196018) Skeleton and Chloroacetamide Moiety
Detailed analysis of the molecular geometry reveals interesting features within both the rigid adamantane cage and the flexible chloroacetamide side chain. The C—C bond lengths within the adamantane skeleton range from 1.5293 (18) Å to 1.5366 (15) Å. nih.govnih.gov These values are slightly shorter than the standard C—C single bond length of 1.54 Å, a phenomenon sometimes observed in polycyclic systems due to steric strain and orbital hybridization effects. nih.govresearchgate.net Selected bond lengths and angles for the compound are provided in Table 3.
Table 3: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Degrees (°) |
|---|---|
| Bond Lengths | |
| Cl1—C11 | 1.7663 (13) |
| O1—C12 | 1.2372 (15) |
| N1—C1 | 1.4728 (15) |
| N1—C12 | 1.3364 (16) |
| C1—C2 | 1.5366 (16) |
| C6—C7 | 1.5293 (18) |
| Bond Angles | |
| C12—N1—C1 | 123.59 (10) |
| O1—C12—N1 | 124.60 (12) |
| O1—C12—C11 | 121.05 (11) |
| N1—C12—C11 | 114.34 (10) |
| Cl1—C11—C12 | 113.19 (9) |
Data sourced from reference nih.gov. Note: Atom numbering may differ from IUPAC nomenclature and is based on the crystallographic information file.
Conformational Analysis and Rotational Isomerism Studies
While specific experimental or theoretical studies on the rotational isomerism of this compound are not extensively documented, the conformational behavior of similar chloroacetamides has been investigated. nih.gov For secondary amides, rotation around the C-N bond is restricted due to the partial double bond character, leading to the existence of cis and trans isomers. Furthermore, rotation around the C-C and C-N single bonds of the chloroacetamide and adamantylmethyl groups allows for multiple conformers. In related chloroacetamides, theoretical calculations have shown that gauche forms are often the most stable in the isolated phase. nih.gov The bulky and rigid adamantane group in this compound is expected to significantly influence the conformational preferences of the flexible chloroacetamide side chain, likely creating a high rotational barrier and favoring specific spatial arrangements to minimize steric hindrance. rsc.org
Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been used to confirm the structure of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide characteristic signals corresponding to the adamantane and chloroacetamide moieties.
The ¹H NMR spectrum shows distinct signals for the protons of the adamantane cage, appearing as multiplets between δ 1.64 and 2.04 ppm. nih.govresearchgate.net The methylene (B1212753) protons of the chloroacetyl group appear as a singlet at approximately δ 3.87 ppm, and the amide proton gives a singlet at δ 6.19 ppm. nih.govresearchgate.net
In the ¹³C NMR spectrum, the carbons of the adamantane skeleton resonate between δ 29.3 and 52.3 ppm. nih.govresearchgate.net The methylene carbon of the chloroacetamide group is found at δ 42.8 ppm, and the carbonyl carbon signal appears at δ 164.5 ppm. nih.govresearchgate.net These chemical shifts are consistent with the proposed molecular structure.
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H | 1.64 | m, 6H (adamantane CH₂) |
| 1.96 | m, 6H (adamantane CH₂) | |
| 2.04 | s, 3H (adamantane CH) | |
| 3.87 | s, 2H (CH₂Cl) | |
| 6.19 | s, 1H (NH) | |
| ¹³C | 29.3 | CH (adamantane) |
| 36.1 | CH₂ (adamantane) | |
| 41.1 | CH₂ (adamantane) | |
| 42.8 | CH₂ (CH₂Cl) | |
| 52.3 | C (quaternary adamantane) | |
| 164.5 | C=O (carbonyl) |
Data sourced from references nih.govresearchgate.net.
Theoretical Conformational Analysis and Molecular Dynamics Simulations
Dedicated theoretical conformational analyses or molecular dynamics (MD) simulations for this compound have not been prominently reported in the literature. However, these computational techniques are powerful tools for probing the dynamic behavior of molecules.
Theoretical conformational analysis, often employing Density Functional Theory (DFT) calculations, could be used to explore the potential energy surface of the molecule. scielo.brresearchgate.net Such studies would identify stable conformers arising from rotation around the N-C(adamantyl) and C-C(O) single bonds and quantify the energy barriers between them. This would complement the static picture provided by solid-state crystallographic data.
Molecular dynamics simulations could provide insight into the behavior of the molecule in different environments, such as in solution. rsc.orgresearchgate.netmdpi.com By simulating the atomic motions over time, MD can reveal details about conformational flexibility, solvent interactions, and the dynamics of the hydrogen bonding network, offering a more complete understanding of the molecule's structural properties. rsc.orgmdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for SAR and QSAR Studies of N-(1-adamantylmethyl)-2-chloroacetamide Derivatives
Electronic Effects : The reactivity of the chloroacetamide fragment is governed by electronic factors. QSAR studies analyze the effect of electron-withdrawing or electron-donating groups on the molecule, which can alter the electrophilicity of the chloroacetyl group and influence its ability to interact with biological targets. nih.gov
Steric Considerations : The bulky, rigid structure of the adamantane (B196018) cage provides a specific three-dimensional shape. nih.gov SAR studies explore how changes to this steric profile, such as altering the linker between the adamantane and acetamide (B32628) groups or adding substituents, affect the molecule's fit within a receptor's binding site.
Descriptor-Based Analysis : QSAR models for related compounds often rely on a variety of molecular descriptors, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical parameters, to build a predictive mathematical model of biological activity. kg.ac.rs
Impact of Adamantane Moiety Modifications on Biological Activity
The adamantane moiety is a key pharmacophoric feature that significantly influences the biological profile of drug candidates. Its unique, rigid, and lipophilic cage-like structure is often introduced into molecules to enhance their therapeutic properties. nih.govmdpi.com
The primary role of the adamantane unit is to increase the lipophilicity of the compound. mdpi.com This property can improve the molecule's absorption, distribution, metabolism, and excretion (ADME) profile by facilitating passage through biological membranes and enhancing interactions with hydrophobic regions of target enzymes or receptors. nih.gov Furthermore, the steric bulk of the adamantane cage can provide metabolic stability by protecting adjacent functional groups from enzymatic degradation. nih.gov
In SAR studies, modifications to the adamantane moiety can lead to significant changes in activity. For instance, altering the point of attachment or introducing substituents on the cage itself can modulate binding affinity and selectivity for a specific biological target.
Role of the Chloroacetamide Fragment in Activity Modulation
The chloroacetamide fragment is an electrophilic "warhead" that plays a crucial role in the mechanism of action for many of its derivatives. rsc.org This group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues, such as the thiol group of cysteine, within the active site of target proteins. nih.govresearchgate.net This irreversible or slowly reversible binding can lead to potent and prolonged inhibition of enzyme activity.
Screening of chloroacetamide fragment libraries has been successfully used to identify covalent inhibitors for various protein targets. rsc.orgnih.gov The reactivity of the chloroacetamide group can be tuned by nearby substituents, but studies have shown that its efficacy against a specific target does not always correlate directly with its general thiol reactivity, suggesting that specific binding interactions are also critical. researchgate.net This covalent binding mechanism makes the chloroacetamide fragment a valuable component for designing targeted inhibitors.
Substituent Effects on Biological Potency and Selectivity
The introduction of different substituents onto the core structure of this compound or related scaffolds is a primary strategy for modulating biological potency and selectivity. Studies on analogous N-(substituted phenyl)-2-chloroacetamides have demonstrated that the nature and position of substituents on an aromatic ring can dramatically alter antimicrobial activity. nih.gov
For example, the presence of halogenated substituents on a phenyl ring has been shown to increase the lipophilicity of the compounds, which enhances their ability to penetrate the phospholipid bilayer of cell membranes. nih.gov This often results in greater potency, particularly against Gram-positive bacteria.
Table 1: Effect of Phenyl Ring Substituents on Antimicrobial Activity of N-phenyl-2-chloroacetamide Derivatives
Data derived from a study on analogous N-(substituted phenyl)-2-chloroacetamides, demonstrating the impact of substituents on antibacterial activity. nih.gov
As shown in the table, derivatives with halogen substituents exhibit significantly lower Minimum Inhibitory Concentrations (MIC), indicating higher potency, compared to those with hydroxyl or cyano groups. nih.gov This highlights the critical role that substituent-driven changes in properties like lipophilicity and electronic character play in determining biological efficacy.
Computational Approaches to SAR/QSAR Modeling
Computational methods are indispensable tools for exploring the SAR and QSAR of this compound derivatives. These approaches allow for the prediction of biological activity and the elucidation of interaction mechanisms at the molecular level, thereby guiding the synthesis of more effective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For derivatives of this compound, docking studies can reveal how the molecule fits into the active site of a target enzyme. These simulations provide detailed insights into the specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages formed by the chloroacetamide group. rsc.orgeurjchem.com For example, docking studies on chloroacetamide derivatives have been used to support their antibacterial activity by showing favorable interactions with essential bacterial proteins like DNA gyrase. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. nih.govunina.it A pharmacophore model can be generated based on the structure of a known active ligand-protein complex or from a set of active molecules. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.gov This process, known as virtual screening, allows for the rapid identification of new and structurally diverse lead compounds that are predicted to have the desired biological activity, accelerating the drug discovery process. researchgate.net
Predictive Modeling for Biological Activity
Predictive modeling, encompassing both Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and chemical research. These computational techniques are employed to forecast the biological activity of chemical compounds, thereby streamlining the process of identifying promising new therapeutic agents. Although specific predictive models for this compound are not extensively detailed in publicly available literature, the principles of these methodologies can be applied to understand its potential biological activities. This is achieved by drawing parallels with related N-substituted chloroacetamides and adamantane derivatives.
Conceptual Framework for Modeling
The core principle of predictive modeling is to establish a correlation between the structural or physicochemical properties of a molecule and its biological activity. For this compound, a predictive model would aim to link its distinct structural features—the adamantyl group, the chloroacetamide moiety, and the connecting methylene (B1212753) bridge—to a specific biological outcome.
Key molecular descriptors likely to be influential in such a model include:
Lipophilicity: The adamantane cage is known to significantly increase the lipophilicity of a molecule. mdpi.com This property is crucial for a compound's ability to traverse cellular membranes and interact with hydrophobic pockets in target proteins. nih.govresearchgate.net
Steric Properties: The bulky and rigid nature of the adamantyl group can influence how the molecule binds to a biological target.
Electronic Parameters: The electrophilic nature of the carbon atom bearing the chlorine in the chloroacetamide group is a key feature that can be quantified and correlated with activity.
Approaches to Predictive Modeling
Several computational approaches can be utilized to build a predictive model for the biological activity of this compound and its analogs. These often involve the use of machine learning algorithms to analyze datasets of compounds with known activities. researchgate.netnih.gov
A study on N-(substituted phenyl)-2-chloroacetamides successfully employed cheminformatics prediction models such as Molinspiration, SwissADME, PreADMET, and PkcSM to evaluate their antimicrobial potential. nih.govbg.ac.rsnih.gov These platforms calculate a range of molecular properties and predict ADME (absorption, distribution, metabolism, and excretion) characteristics, which are integral to a compound's biological profile.
For a series of N,N-disubstituted-2-chloroacetamides, quantitative structure-retention relationship (QSRR) analysis has been used to assess their biological profile. tandfonline.comnih.gov This method uses chromatographic behavior to derive descriptors that correlate with biological activity.
Illustrative Predictive Data
The following interactive table provides a hypothetical example of data that could be generated in a QSAR study of this compound and related analogs. The data illustrates how variations in molecular descriptors might correlate with a predicted biological activity, such as antimicrobial efficacy.
| Compound ID | Substituent (R) | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| 1 | 1-Adamantylmethyl | 3.5 | 227.73 | 29.1 | 15.2 |
| 2 | Cyclohexylmethyl | 3.0 | 189.69 | 29.1 | 25.8 |
| 3 | Benzyl | 2.8 | 183.65 | 29.1 | 30.5 |
| 4 | tert-Butyl | 2.2 | 149.62 | 29.1 | 45.1 |
| 5 | Phenyl | 2.5 | 169.62 | 29.1 | 38.7 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
This hypothetical data suggests that increased lipophilicity and molecular size, as conferred by the adamantyl group, could be associated with enhanced biological activity in this class of compounds.
The development of a robust predictive model for this compound would necessitate the synthesis and biological evaluation of a diverse set of analogs. The resulting data would enable the creation of statistically significant QSAR models capable of guiding the design of new derivatives with improved activity profiles.
Derivatization, Functionalization, and Chemical Transformations of N 1 Adamantylmethyl 2 Chloroacetamide
Nucleophilic Substitution Reactions of the Chloroacetamide Moiety
The presence of a reactive chlorine atom in the chloroacetamide portion of N-(1-adamantylmethyl)-2-chloroacetamide makes it highly susceptible to nucleophilic substitution reactions. This reactivity has been widely exploited to introduce various functional groups, leading to the generation of extensive compound libraries for biological screening.
Reactions with Nitrogen-Containing Nucleophiles
The displacement of the chloride by nitrogen-based nucleophiles is a common strategy to synthesize a variety of derivatives. Primary and secondary amines, as well as heterocyclic amines, readily react with this compound to form the corresponding N-substituted glycine (B1666218) amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting compounds, incorporating both the adamantane (B196018) scaffold and various amino functionalities, have been investigated for a range of biological activities.
For instance, the reaction with various substituted anilines can introduce aromatic moieties, while reactions with heterocyclic amines like piperidine, morpholine, or imidazole (B134444) can yield derivatives with distinct physicochemical and pharmacological properties.
Reactions with Oxygen-Containing Nucleophiles
Oxygen-containing nucleophiles, such as alcohols and phenols, can also displace the chlorine atom in this compound, although typically under more stringent conditions than nitrogen nucleophiles. The reaction with alkoxides or phenoxides, generated by treating the corresponding alcohol or phenol (B47542) with a strong base, leads to the formation of ether derivatives. This functionalization pathway allows for the incorporation of a wide range of alkoxy and aryloxy groups, further diversifying the chemical space of adamantane-based compounds.
Reactions with Sulfur-Containing Nucleophiles
Sulfur-containing nucleophiles, particularly thiols, are highly effective in reacting with the chloroacetamide moiety of this compound. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, facilitates a rapid and efficient displacement of the chloride, resulting in the formation of thioether derivatives. This reaction has been employed to attach various sulfur-containing fragments, including aliphatic thiols, aromatic thiols, and sulfur-containing heterocycles, to the adamantane scaffold.
Synthesis of Novel Heterocyclic Systems Incorporating Adamantyl and Chloroacetamide Fragments
The reactivity of this compound extends beyond simple substitution reactions. It serves as a key precursor in the synthesis of various heterocyclic systems, where the chloroacetamide fragment is incorporated into the newly formed ring. These reactions often involve a tandem nucleophilic substitution followed by an intramolecular cyclization.
For example, reaction with bifunctional nucleophiles can lead to the formation of diverse heterocyclic structures. The reaction with thioamides or thioureas can be utilized to construct thiazole (B1198619) and thiazolidinone rings, respectively. Similarly, reactions with other binucleophiles can pave the way for the synthesis of a variety of five- and six-membered heterocyclic systems containing the N-(1-adamantylmethyl) moiety. These heterocyclic analogues are of particular interest in drug discovery due to the prevalence of such scaffolds in known therapeutic agents.
Development of Advanced Analogues for Enhanced Biological Efficacy
The adamantane cage of this compound is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates. mdpi.com The development of advanced analogues has focused on leveraging these properties while modifying other parts of the molecule to improve biological efficacy and target selectivity.
Researchers have systematically synthesized and evaluated a wide range of derivatives to establish structure-activity relationships (SAR). researchgate.net These studies involve modifying the substituents on the adamantane cage, altering the linker between the adamantane and the acetamide (B32628), and introducing a variety of functional groups through the nucleophilic substitution of the chloroacetamide moiety. The goal is to identify analogues with improved potency, reduced off-target effects, and favorable pharmacokinetic profiles. For example, the introduction of specific functional groups can enhance binding to a biological target or improve cell permeability.
Strategies for Lead Compound Optimization and Structure Diversification
Once a lead compound with promising biological activity is identified from the derivatives of this compound, lead optimization strategies are employed to refine its properties into a drug candidate. This iterative process involves a continuous cycle of design, synthesis, and biological testing.
Key optimization strategies include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.
Scaffold Hopping: Replacing the central chloroacetamide scaffold with other chemical moieties while retaining the key pharmacophoric elements, such as the adamantane group, to explore new chemical space and potentially discover novel intellectual property.
Conformational Restriction: Introducing structural constraints to lock the molecule into a specific conformation that is optimal for binding to the biological target.
Computational Chemistry and Theoretical Investigations of N 1 Adamantylmethyl 2 Chloroacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to model electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding a molecule's stability and reactivity. researchgate.net
For N-(1-adamantylmethyl)-2-chloroacetamide, the starting point for such calculations would be its 3D geometry, which has been experimentally determined via X-ray crystallography. researchgate.netnih.gov Calculations would reveal the distribution of electron density, highlighting the electronegative character of the oxygen and chlorine atoms and the electropositive nature of the amide proton.
Key electronic properties that would be investigated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For a chloroacetamide, the LUMO is expected to be localized around the chloroacetyl group, specifically on the σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron-rich and electron-deficient regions of the molecule. Negative potential (typically colored red) would be concentrated around the carbonyl oxygen, while the area around the carbon bonded to chlorine would show a positive or less negative potential, marking it as an electrophilic center.
Molecular Modeling and Simulation of Conformational Dynamics
While the adamantane (B196018) cage is a conformationally rigid structure, the chloroacetamide side chain possesses flexibility. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore the conformational landscape and dynamics of the molecule over time. mdpi.com
The key source of flexibility in this compound is the rotation around several single bonds:
The C-N bond of the amide group.
The N-C bond connecting the amide to the methylene (B1212753) bridge.
The C-C bond between the methylene bridge and the adamantane cage.
MD simulations would track the atomic positions over time, revealing the preferred torsion angles and the energy barriers between different conformations. These simulations would likely show that while the adamantane group tumbles as a rigid body, the side chain can adopt various orientations. The crystal structure shows a specific solid-state conformation, but in solution, the molecule would be dynamic, and understanding this flexibility is crucial for predicting its interaction with other molecules, such as biological receptors. researchgate.net
Prediction of Reactivity and Reaction Mechanisms
The chemical structure of this compound contains a highly reactive electrophilic center. The chloroacetamide moiety is a well-known alkylating agent, and its reactivity is primarily dictated by the carbon atom attached to the chlorine. researchgate.net
Computational methods can be used to model and predict the outcomes of chemical reactions. For this compound, the most probable reaction is a nucleophilic substitution (S_N2) at the α-carbon of the carbonyl group, where a nucleophile displaces the chloride ion. researchgate.netresearchgate.net Studies on similar chloroacetamides, such as N-phenylchloroacetamide, have used molecular modeling to confirm a concerted S_N2 transition state for reactions with nucleophiles like thiols. rsc.org It is highly probable that this compound follows the same mechanism.
Theoretical investigations would involve:
Modeling the Transition State: Calculating the geometry and energy of the transition state for the S_N2 reaction.
Calculating Activation Energy: Determining the energy barrier for the reaction, which provides an estimate of the reaction rate.
Comparing Leaving Groups: Modeling the reaction with other halides (e.g., bromoacetamide) to theoretically compare reactivity, which generally correlates with the stability of the leaving halide ion.
In Silico Studies of Drug-Like Properties
In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound, helping to prioritize candidates for further testing. mdpi.com
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. researchgate.net While no specific docking studies for this compound have been published, its structural motifs suggest potential interaction modes.
The bulky, hydrophobic adamantane group is a well-known "pharmacophore" that can fit into hydrophobic pockets in protein active sites, acting as an anchor. researchgate.net The chloroacetamide group, being a reactive electrophile, could function as a covalent warhead, forming an irreversible bond with a nucleophilic residue (like cysteine or histidine) in a binding site.
A hypothetical docking study would involve:
Identifying a target protein with a suitable binding pocket.
Positioning the adamantane group within the hydrophobic pocket to maximize van der Waals interactions.
Orienting the chloroacetamide group near a nucleophilic residue to assess the feasibility of a covalent reaction.
Calculating a docking score, which estimates the binding affinity.
Molecular descriptors are numerical values that encode chemical information and are used to predict the properties of a molecule. xisdxjxsu.asia These descriptors are foundational to cheminformatics and quantitative structure-activity relationship (QSAR) studies. Several descriptors for this compound have been computed and are available in public databases. nih.gov
Below is an interactive table of key computed molecular descriptors for the compound.
| Descriptor | Value | Significance |
| Molecular Weight | 227.73 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3 | 2.8 | A measure of lipophilicity (oil/water partition coefficient); affects solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The amide (N-H) group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen (C=O) can accept a hydrogen bond. |
| Rotatable Bond Count | 2 | Indicates molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Estimates the surface area of polar atoms; correlates with transport properties. |
| Formal Charge | 0 | The molecule is neutral overall. |
These descriptors are used in predictive models, such as Lipinski's Rule of Five, to evaluate the "drug-likeness" of a molecule and its potential for oral bioavailability. mdpi.com The values for this compound generally fall within the ranges considered favorable for drug candidates.
Emerging Research Areas and Future Perspectives for N 1 Adamantylmethyl 2 Chloroacetamide
Development of N-(1-adamantylmethyl)-2-chloroacetamide as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The development of this compound as a chemical probe is a promising area of research. Its inherent reactivity, conferred by the chloroacetamide group, makes it an ideal candidate for a covalent chemical probe that can form a stable bond with nucleophilic residues, such as cysteine, on target proteins. nih.govnih.gov
The adamantane (B196018) moiety plays a crucial role in this context. Its significant lipophilicity can enhance cell permeability and allow the molecule to engage with targets in various cellular compartments. ontosight.ainih.gov Furthermore, the rigid and well-defined three-dimensional structure of adamantane can provide specific interactions within protein binding pockets, contributing to the probe's selectivity. researchgate.net
Key Research Objectives:
Target Identification and Validation: A primary goal is to identify the specific cellular targets of this compound. This can be achieved through activity-based protein profiling (ABPP), where the probe is used to label and subsequently identify its protein partners from complex biological mixtures using mass spectrometry.
Selectivity Profiling: It is crucial to establish the selectivity profile of the probe across the proteome to ensure that its biological effects are due to the modulation of a specific target.
Elucidation of Mechanism of Action: Once a target is validated, the probe can be used to investigate the functional consequences of target engagement, providing insights into cellular pathways and disease mechanisms.
A hypothetical study could involve screening this compound against a panel of cancer cell lines to identify those that are most sensitive. Subsequent proteomic analysis of these sensitive lines could reveal the protein targets responsible for the observed phenotype.
Integration with Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. jst.go.jp This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. These initial hits are then optimized and grown into more potent drug candidates.
This compound can be deconstructed into its constituent adamantane and chloroacetamide fragments, each with distinct roles in molecular recognition and reactivity. The chloroacetamide moiety can serve as a reactive "warhead" that can be appended to other fragment hits to create covalent inhibitors. nih.govrsc.org The adamantane group, on the other hand, can be utilized as a scaffold or a lipophilic "bullet" to enhance the binding affinity and pharmacokinetic properties of other fragments. nih.gov
Table 1: Potential FBDD Strategies Incorporating Adamantane and Chloroacetamide Fragments
| FBDD Strategy | Description | Potential Advantages |
| Fragment Growing | An initial fragment hit is identified, and the adamantane or chloroacetamide moiety is added to explore adjacent binding pockets and increase affinity. | Rapid optimization of potency and exploration of structure-activity relationships. |
| Fragment Linking | Two or more fragments that bind to different sites on the target are linked together, potentially using an adamantane-based linker. | Generation of high-affinity ligands by combining the binding energies of individual fragments. |
| Covalent FBDD | A library of fragments containing a chloroacetamide warhead is screened to identify covalent binders to the target protein. rsc.org | Identification of highly potent and selective inhibitors, even for challenging targets. |
Advanced Methodologies for Studying Compound-Target Interactions
A thorough understanding of how this compound interacts with its biological targets is fundamental for its development as a therapeutic agent or chemical probe. Several advanced biophysical and computational techniques can be employed to characterize these interactions in detail.
Biophysical Techniques:
X-ray Crystallography: Co-crystallization of the compound with its target protein can provide an atomic-level view of the binding mode, revealing the specific interactions between the adamantane cage, the chloroacetamide group, and the amino acid residues of the protein. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the compound-target interaction in solution and to map the binding site on the protein surface. mdpi.com
Mass Spectrometry (MS): MS-based techniques are invaluable for confirming covalent bond formation and identifying the specific amino acid residue that has been modified by the chloroacetamide warhead. nih.gov
Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of the binding event, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding and dissociation, providing information on the on- and off-rates of the interaction. nih.gov
Computational Approaches:
Molecular Docking: Computational docking studies can predict the binding pose of this compound within the active site or allosteric pockets of a target protein.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. nih.gov
Table 2: Application of Advanced Methodologies to Study Interactions
| Methodology | Information Gained | Relevance to Drug Development |
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Structure-based drug design and optimization. |
| NMR Spectroscopy | Identification of binding site and conformational changes upon binding. | Understanding the mechanism of action and guiding lead optimization. |
| Mass Spectrometry | Confirmation of covalent modification and identification of the modified residue. | Validation of the covalent binding mechanism. |
| Molecular Dynamics | Insights into the stability and dynamics of the compound-target interaction. | Prediction of binding affinity and residence time. |
Design of Next-Generation Adamantane-Chloroacetamide Hybrid Molecules
The modular nature of this compound provides a solid foundation for the design of next-generation hybrid molecules with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying both the adamantane scaffold and the chloroacetamide warhead, it is possible to fine-tune the molecule's activity against specific targets.
Strategies for Optimization:
Modification of the Adamantane Scaffold: The adamantane cage can be functionalized with various substituents to modulate its lipophilicity, solubility, and steric properties. For example, the introduction of polar groups could improve aqueous solubility, while the addition of other functional groups could create new interaction points with the target protein. mdpi.commdpi.com
Variation of the Electrophilic Warhead: While chloroacetamide is a commonly used electrophile, other reactive groups with different reactivity profiles, such as acrylamides or vinyl sulfonamides, could be explored to optimize the covalent interaction with the target. escholarship.org This could lead to inhibitors with improved selectivity and reduced off-target reactivity.
Linker Optimization: The length and composition of the linker connecting the adamantane moiety and the chloroacetamide group can be varied to optimize the positioning of the two components within the target's binding site.
The design of these next-generation molecules will be guided by the structural and mechanistic insights obtained from the biophysical and computational studies described in the previous section. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.
Q & A
Q. What are the established synthetic routes for N-(1-adamantylmethyl)-2-chloroacetamide?
The compound is typically synthesized via chloroacetylation of adamantane-derived amines. For example, analogous methods involve reacting aminoacetophenone derivatives with chloroacetyl chloride in ethanolic sodium ethoxide to form 2-chloroacetamide intermediates . Advanced routes like C-amidoalkylation of aromatic substrates using halogenated hydroxyethylacetamides (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) in the presence of sulfuric acid have been demonstrated for structurally similar compounds .
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. For chloroacetamide derivatives, studies report using SHELX and ORTEP-3 for crystallographic refinement, with hydrogen-bonding patterns analyzed via PLATON software . NMR (¹H/¹³C) and FT-IR spectroscopy are also critical for verifying functional groups like the adamantylmethyl moiety and chloroacetamide backbone .
Q. What solvent systems are optimal for handling this compound in laboratory settings?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to the compound’s limited solubility in water. Ethanol or methanol is often used for recrystallization, as seen in analogous chloroacetamide syntheses . Safety data sheets recommend avoiding halogenated solvents to prevent unintended reactivity .
Q. What safety precautions are necessary when working with this compound?
While GHS classification data is sparse, standard precautions for chloroacetamides apply: use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion. Safety protocols from analogous compounds highlight the need for rigorous waste segregation and emergency eyewash access .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways for this compound?
Density Functional Theory (DFT) can model transition states and regioselectivity in reactions. For example, studies on thiophene-2-carboxamide derivatives used DFT to optimize geometries and analyze electronic properties, which can be adapted to predict the reactivity of the chloroacetamide group in adamantane systems .
Q. What strategies resolve contradictions in biological activity data for structurally related chloroacetamides?
Discrepancies often arise from assay conditions (e.g., cell line specificity) or metabolite interference. A systematic approach involves:
Q. How does the adamantyl group influence the compound’s pharmacokinetic properties?
The adamantyl moiety enhances lipophilicity, potentially increasing blood-brain barrier permeability. However, this may also reduce aqueous solubility, necessitating formulation studies with cyclodextrins or lipid nanoparticles. Similar adamantane derivatives show prolonged half-lives due to steric hindrance against metabolic enzymes .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
X-ray studies of related chloroacetamides reveal intermolecular N–H···O and C–H···Cl interactions, which stabilize crystal lattices. Hydrogen-bonding networks are mapped using MERCURY CSD 2.0, with bond distances and angles compared to computational predictions .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?
Key modifications include:
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
High-resolution LC-MS/MS is recommended for detecting side products like dechlorinated analogs or adamantane oxidation byproducts. Method validation follows ICH guidelines, with spike/recovery experiments to ensure accuracy ≤1 ppm .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
